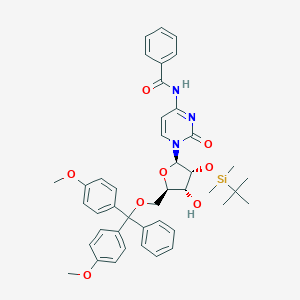

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

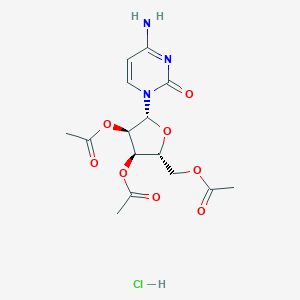

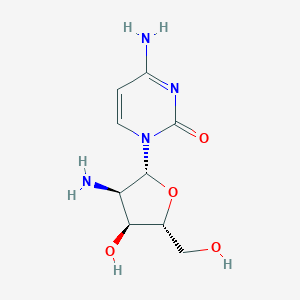

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is a compound with the molecular formula C43H49N3O8Si . It is a nucleoside analog that has shown significant efficacy in the research of RNA viruses, including the notorious hepatitis C virus (HCV) . This compound holds immense potential for the research and development of HCV and various other viral afflictions .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleosides selectively using a small organic catalyst . This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside .Molecular Structure Analysis

The molecular structure of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex, with a molecular weight of 763.9 g/mol . The compound is a novel nucleoside amidite analog, which can be subjected to the synthesis of DNA .Physical And Chemical Properties Analysis

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is a white crystalline powder that is soluble in acetonitrile . It has a molecular weight of 763.9 g/mol .Scientific Research Applications

Antiviral Research

“5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” is an exceptional nucleoside analog that has shown extraordinary efficacy in the research of RNA viruses, including the notorious hepatitis C virus (HCV) . Its distinctive antiviral properties make it a potential candidate for the research and development of treatments for HCV and various other viral afflictions .

Anticancer Research

This compound exhibits remarkable inhibitory capabilities on DNA replication . This property is of significant interest in the development of anticancer agents, as inhibiting DNA replication can prevent the proliferation of cancer cells .

Oligonucleotide Synthesis

The compound is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have applications in research, genetic testing, and forensics .

Drug Development

Due to its nucleoside analogue properties, “5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” holds immense potential in the field of drug development . Nucleoside analogs are often used as antiviral or anticancer agents .

Biochemical Research

The compound’s unique structure and properties make it a valuable tool in biochemical research . It can be used to study various biological processes, including DNA replication, transcription, and translation .

Genetic Engineering

“5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine” can be used in genetic engineering for the manipulation of genes . It can be incorporated into DNA or RNA strands during synthesis, allowing researchers to introduce specific mutations or modifications .

Mechanism of Action

Future Directions

Given its extraordinary efficacy in the research of RNA viruses, 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine holds immense potential for the research and development of treatments for HCV and various other viral afflictions . Its distinctive antiviral properties make it a promising candidate for future pharmaceutical research .

properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine | |

CAS RN |

81256-87-3 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.